1-Cyclohexyl-2-phenylethan-1-ol
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Overview
Description
1-Cyclohexyl-2-phenylethan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a secondary alcohol characterized by a cyclohexyl group attached to a phenylethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-phenylethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexyl-2-phenylethanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-phenylethan-1-ol undergoes various chemical reactions, including:
Reduction: Further reduction can yield cyclohexyl-2-phenylethane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.
Major Products Formed:
Oxidation: 1-Cyclohexyl-2-phenylethanone.
Reduction: Cyclohexyl-2-phenylethane.
Substitution: 1-Cyclohexyl-2-phenylethyl halides.
Scientific Research Applications
1-Cyclohexyl-2-phenylethan-1-ol has diverse applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-2-phenylethan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
1-Cyclohexyl-2-phenylethanone: The ketone analog of 1-cyclohexyl-2-phenylethan-1-ol.
Cyclohexyl-2-phenylethane: The fully reduced form of the compound.
1-Phenylethanol: A structurally similar alcohol with a phenyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .
Properties
IUPAC Name |
1-cyclohexyl-2-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTENXEPPMDTPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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